N,N'-bis[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1-methyl-1H-pyrazole-4,5-dicarboxamide
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Overview
Description
N~4~,N~5~-BIS[3-FLUORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE is a complex organic compound characterized by the presence of fluorine, triazole, and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~5~-BIS[3-FLUORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid with appropriate reagents to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~4~,N~5~-BIS[3-FLUORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorine and triazole groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with modified functional groups .
Scientific Research Applications
N~4~,N~5~-BIS[3-FLUORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N4,N~5~-BIS[3-FLUORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorine-containing triazole and pyrazole derivatives, such as:
- 2-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
- 4,4’-Bis[3-(Fluorodinitromethyl)-1H-1,2,4-triazol-5-yl]azofurazan
Uniqueness
N~4~,N~5~-BIS[3-FLUORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H16F2N10O2 |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
3-N,4-N-bis[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-2-methylpyrazole-3,4-dicarboxamide |
InChI |
InChI=1S/C22H16F2N10O2/c1-32-20(22(36)31-14-3-5-19(17(24)7-14)34-12-26-10-29-34)15(8-27-32)21(35)30-13-2-4-18(16(23)6-13)33-11-25-9-28-33/h2-12H,1H3,(H,30,35)(H,31,36) |
InChI Key |
FWOYVGAJFFLCQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2=CC(=C(C=C2)N3C=NC=N3)F)C(=O)NC4=CC(=C(C=C4)N5C=NC=N5)F |
Origin of Product |
United States |
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